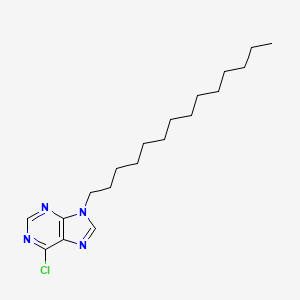
6-Chloro-9-tetradecyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-tetradecyl-9H-purine: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-tetradecyl-9H-purine typically involves the alkylation of 6-chloropurine with tetradecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-9-tetradecyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Alkylation and Acylation: The purine ring can be further modified by introducing alkyl or acyl groups at different positions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Major Products:
Nucleophilic Substitution: Formation of 6-aminopurine or 6-thiopurine derivatives.
Oxidation: Formation of purine oxides.
Applications De Recherche Scientifique
Chemistry: 6-Chloro-9-tetradecyl-9H-purine is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine analogs in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged in the design of new materials with specific functions .
Mécanisme D'action
The mechanism of action of 6-Chloro-9-tetradecyl-9H-purine involves its interaction with nucleic acids and proteins. The chloro group at the 6th position allows for specific binding to nucleophilic sites on DNA and RNA, potentially disrupting their normal functions. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting replication and transcription processes.
Proteins: It may bind to specific proteins involved in nucleic acid metabolism, inhibiting their activity
Comparaison Avec Des Composés Similaires
6-Chloropurine: A simpler analog without the tetradecyl chain, used in similar research applications.
9-Alkylpurines: Compounds with various alkyl chains at the 9th position, studied for their diverse biological activities
Uniqueness: 6-Chloro-9-tetradecyl-9H-purine stands out due to the combination of the chloro group and the long tetradecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
68180-22-3 |
|---|---|
Formule moléculaire |
C19H31ClN4 |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
6-chloro-9-tetradecylpurine |
InChI |
InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-17-18(20)21-15-22-19(17)24/h15-16H,2-14H2,1H3 |
Clé InChI |
FVINPXVWYUFWLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
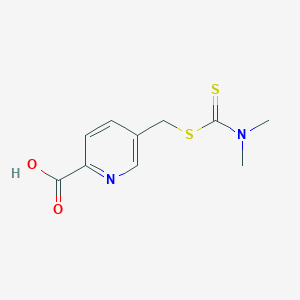
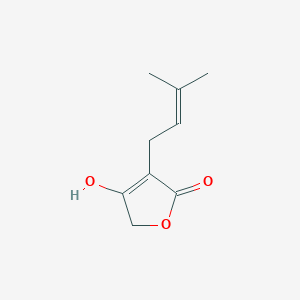
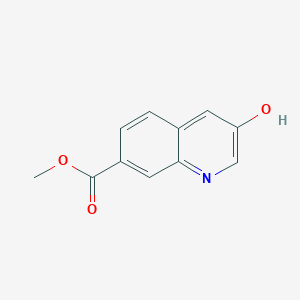

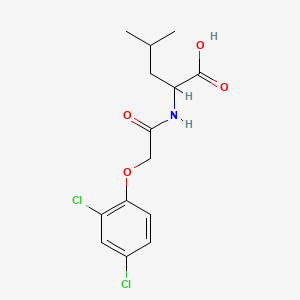
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)

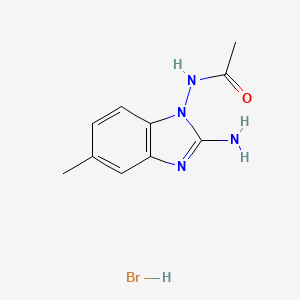

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
